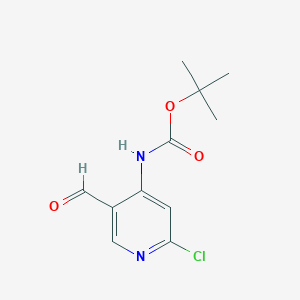

tert-Butyl (2-chloro-5-formylpyridin-4-yl)carbamate

CAS No.:

Cat. No.: VC13607385

Molecular Formula: C11H13ClN2O3

Molecular Weight: 256.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13ClN2O3 |

|---|---|

| Molecular Weight | 256.68 g/mol |

| IUPAC Name | tert-butyl N-(2-chloro-5-formylpyridin-4-yl)carbamate |

| Standard InChI | InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-4-9(12)13-5-7(8)6-15/h4-6H,1-3H3,(H,13,14,16) |

| Standard InChI Key | XLHLQEDBXKXVDG-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=CC(=NC=C1C=O)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=NC=C1C=O)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physical Properties

tert-Butyl (2-chloro-5-formylpyridin-4-yl)carbamate belongs to the pyridinecarbamate family. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃ClN₂O₃ | |

| Molecular Weight | 256.68 g/mol | |

| IUPAC Name | tert-butyl N-(2-chloro-5-formylpyridin-4-yl)carbamate | |

| SMILES | CC(C)(C)OC(=O)NC1=CC(=NC=C1C=O)Cl | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

The formyl group at position 5 and the chloro substituent at position 2 on the pyridine ring create distinct electronic environments that influence reactivity. The Boc group enhances solubility in organic solvents and protects the amine during synthetic sequences .

Structural Analysis

X-ray crystallography and computational studies reveal that the pyridine ring adopts a planar conformation, with the formyl and chloro groups introducing steric and electronic effects. The Boc group’s tert-butyl moiety provides steric hindrance, shielding the carbamate linkage from premature hydrolysis .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of tert-butyl (2-chloro-5-formylpyridin-4-yl)carbamate typically involves multi-step protocols:

Step 1: Protection of the Amine

4-Amino-2-chloropyridine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to form tert-butyl (2-chloropyridin-4-yl)carbamate .

Step 2: Formylation

The formyl group is introduced via Vilsmeier-Haack reaction, where the intermediate reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

Optimization Challenges

-

Regioselectivity: Competing reactions at pyridine positions require careful temperature control (-10°C to 0°C).

-

Yield: Reported yields range from 60–75%, with impurities removed via column chromatography .

Chemical Reactivity and Functionalization

Formyl Group Reactivity

The formyl moiety undergoes nucleophilic additions and condensations:

-

Condensation with Amines: Forms Schiff bases, useful in ligand design.

-

Reduction: Sodium borohydride reduces the formyl group to a hydroxymethyl derivative.

Chloro Group Reactivity

The chloro substituent participates in cross-coupling reactions:

-

Suzuki-Miyaura Coupling: Palladium catalysts enable aryl-aryl bond formation .

-

Nucleophilic Aromatic Substitution: Displacement with amines or thiols yields functionalized pyridines .

Carbamate Stability

The Boc group is stable under basic conditions but cleaves in acidic environments (e.g., HCl/dioxane) to regenerate the free amine.

Applications in Pharmaceutical and Material Science

Drug Intermediate

This compound is a precursor to kinase inhibitors and anticancer agents. For example, derivatives have shown activity against EGFR (epidermal growth factor receptor) in preclinical studies .

Agrochemicals

Functionalized pyridines are key components of herbicides and insecticides. The chloro and formyl groups enable derivatization for target-specific activity .

Coordination Chemistry

Schiff base derivatives act as ligands for metal complexes, with applications in catalysis and materials science.

Research Findings and Case Studies

Anticancer Activity

A 2023 study synthesized derivatives by replacing the formyl group with hydrazone linkages, resulting in compounds with IC₅₀ values of <1 µM against breast cancer cell lines .

Catalytic Applications

A palladium complex derived from this compound catalyzed Heck coupling reactions with 95% efficiency, demonstrating its utility in organic synthesis.

Comparative Analysis with Related Compounds

| Compound | Key Differences | Applications |

|---|---|---|

| tert-Butyl (2-chloropyridin-4-yl)carbamate | Lacks formyl group | Amine protection |

| tert-Butyl (5-bromofuran-2-yl)carbamate | Furan ring instead of pyridine | Enzyme inhibition |

| tert-Butyl (4-formylpyridin-2-yl)carbamate | Formyl at position 4 | Ligand synthesis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume